(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid is an organic compound characterized by its unique structural features and functional groups. This compound is classified as an amino acid derivative, specifically a tert-butoxycarbonyl (Boc) protected amino acid. The presence of both a carboxylic acid and an amine group in its structure makes it significant in various chemical syntheses, particularly in peptide synthesis.
This compound is cataloged under multiple chemical databases with identifiers such as CAS number 287210-83-7 and MDL number MFCD31567423. It has a molecular formula of C13H25NO4 and a molecular weight of 259.35 g/mol. The compound is primarily utilized in research and industrial applications involving organic synthesis and medicinal chemistry .
The synthesis of (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid typically involves several steps, including the protection of the amine group and the introduction of the carboxylic acid functionality. Common methods include:
These methods ensure that the sensitive functional groups are protected during the synthesis process, allowing for selective reactions at specific sites on the molecule .
The molecular structure of (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid can be represented by its SMILES notation: CN(C(=O)OC(C)(C)C)[C@H](CC(C)(C)C)C(=O)O
. This notation highlights its chiral center at the second carbon atom.
(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid participates in various chemical reactions:
The mechanism of action for (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid primarily revolves around its reactivity as an amino acid derivative:
This process is essential for building complex peptides used in pharmaceuticals and research applications .
These properties make (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid suitable for various applications in organic chemistry .
The primary applications of (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid include:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8